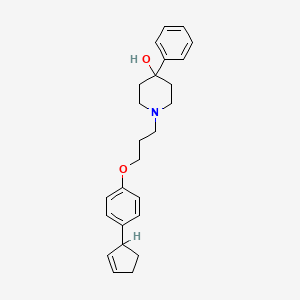
1-(3-(4-(2-Cyclopenten-1-yl)phenoxy)propyl)-4-phenyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-(2-Ciclopen-1-il)fenoxi)propil)-4-fenil-4-piperidinol es un compuesto orgánico complejo que presenta un grupo ciclopenil, un grupo fenoxi y una parte piperidinol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-(4-(2-Ciclopen-1-il)fenoxi)propil)-4-fenil-4-piperidinol normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Un enfoque común implica la condensación de 2-ciclopen-1-ona con un derivado de fenol para formar el grupo fenoxi. Este intermedio se hace reaccionar entonces con un derivado de piperidinol en condiciones controladas para obtener el producto final. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-(4-(2-Ciclopen-1-il)fenoxi)propil)-4-fenil-4-piperidinol sufre varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los grupos fenoxi y piperidinol pueden sufrir reacciones de sustitución nucleófila en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Productos principales
Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-(3-(4-(2-Ciclopen-1-il)fenoxi)propil)-4-fenil-4-piperidinol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora su potencial propiedad terapéutica, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-(4-(2-Ciclopen-1-il)fenoxi)propil)-4-fenil-4-piperidinol implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Se necesitan estudios detallados para dilucidar las dianas moleculares y las vías exactas implicadas .
Comparación Con Compuestos Similares
Compuestos similares
2-Ciclopen-1-ona: Un análogo más simple con una estructura de ciclopenona.
Fenoxipropanolaminas: Compuestos con partes fenoxi y propanolamina similares.
Derivados de piperidinol: Compuestos con estructuras de piperidinol similares.
Singularidad
1-(3-(4-(2-Ciclopen-1-il)fenoxi)propil)-4-fenil-4-piperidinol es único debido a su combinación de grupos ciclopenil, fenoxi y piperidinol, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
88737-68-2 |
|---|---|
Fórmula molecular |
C25H31NO2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
1-[3-(4-cyclopent-2-en-1-ylphenoxy)propyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C25H31NO2/c27-25(23-9-2-1-3-10-23)15-18-26(19-16-25)17-6-20-28-24-13-11-22(12-14-24)21-7-4-5-8-21/h1-4,7,9-14,21,27H,5-6,8,15-20H2 |
Clave InChI |
PDNYKRYUQFVIET-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C2=CC=C(C=C2)OCCCN3CCC(CC3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















